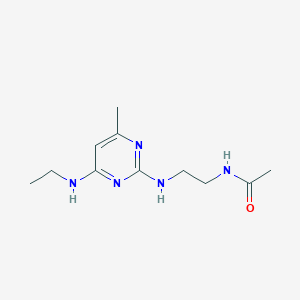

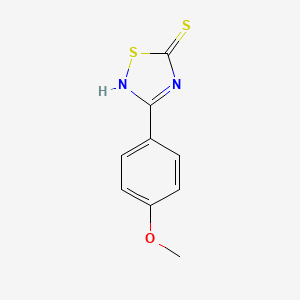

3-(4-甲氧基苯基)-1,2,4-噻二唑-5-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(4-Methoxyphenyl)-1,2,4-thiadiazole-5-thiol” is a complex organic molecule. It likely contains a thiadiazole ring, which is a type of heterocycle . The methoxyphenyl group suggests the presence of a phenyl ring with a methoxy (OCH3) substituent .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through multistep reactions . These processes often involve the formation of intermediate compounds, followed by further reactions to introduce additional functional groups .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods . These techniques allow for the determination of bond lengths, bond angles, and the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

The chemical reactivity of a compound like this could be influenced by several factors, including the presence of the thiadiazole ring and the methoxyphenyl group . These groups could potentially participate in a variety of chemical reactions.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be influenced by its molecular structure . These properties could include its solubility, melting point, boiling point, and reactivity .科学研究应用

- 抗菌特性 研究人员已经探索了 MPTT 衍生物的抗菌效果。例如,合成了包含 MPTT 的姜黄素丙烯酸酯低聚物的非织造纳米纤维。这些纳米纤维由于其抗菌性和多孔性而具有作为组织再生伤口敷料材料的潜力。

- 生物活性 已经对包括 MPTT 化合物的醚和酯反式阿魏酸衍生物的生物活性进行了研究。它们对某些肿瘤细胞系表现出抗氧化和细胞毒性作用,表明其具有潜在的医疗应用。

- 腐蚀抑制 MPTT 衍生物已被研究用作腐蚀抑制剂。包含 MPTT 的特定丙烯酰胺衍生物可有效抑制硝酸溶液中铜的腐蚀。

- 液晶应用 MPTT 用于合成液晶聚合物。这些聚合物表现出中间相行为,使其适合在显示器和光学器件中应用。

- 光交联性质 已经研究了包含 MPTT 的丙烯酸酯和甲基丙烯酸酯单体的光交联性质。这些研究对于开发光刻胶和其他需要受控光照射的材料至关重要。

生物活性化合物的独特制备

作用机制

Target of Action

Related compounds such as (e)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (mmpp) have been shown to target the signal transducer and activator of transcription 3 (stat3) pathway . STAT3 is a key mediator of various autoimmune diseases and has been implicated in chronic joint inflammation, synovial fibroblast proliferation, and joint destruction .

Mode of Action

Compounds with similar structures, such as mmpp, have been shown to inhibit the activation of stat3, thereby exerting anti-inflammatory and anti-arthritic activities

Biochemical Pathways

Related compounds have been shown to impact the stat3 signaling pathway . This pathway plays a crucial role in many cellular processes such as cell growth and apoptosis. By inhibiting STAT3 activation, these compounds can potentially modulate these processes, thereby exerting their therapeutic effects.

Pharmacokinetics

Related compounds such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid have been studied, showing rapid metabolism and wide tissue distribution

Result of Action

Related compounds have been shown to exhibit anti-inflammatory and anti-arthritic activities by inhibiting the activation of stat3

属性

IUPAC Name |

3-(4-methoxyphenyl)-2H-1,2,4-thiadiazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS2/c1-12-7-4-2-6(3-5-7)8-10-9(13)14-11-8/h2-5H,1H3,(H,10,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBCBXIQOQPLNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=S)SN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)amino]acetamide](/img/structure/B2379114.png)

![N-(2,4-dimethylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2379119.png)

![N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2379125.png)

![2-[[3-(3-morpholin-4-ylpropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2379128.png)

![2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2379130.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2379131.png)

![N-benzyl-1-[3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2379134.png)

![Ethyl 4-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B2379135.png)